molecular formula C17H16ClNO4 B2402278 4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid CAS No. 446828-86-0

4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid

Cat. No.: B2402278
CAS No.: 446828-86-0
M. Wt: 333.77
InChI Key: NCZRQRXVQPTFBA-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring, a dimethylphenoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid typically involves multiple steps, starting with the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with chloroacetic acid to produce 4-chloro-3,5-dimethylphenoxyacetic acid. The final step involves the acylation of 4-chloro-3,5-dimethylphenoxyacetic acid with 4-aminobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different chemical properties.

    4-Chloro-2,5-dimethylphenoxyacetic acid: Another compound with a similar phenoxyacetic acid moiety.

    4-Chloro-3,5-dimethylphenoxyacetylamino derivatives: Various derivatives with modifications in the acylamino group.

Uniqueness

4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-7-14(8-11(2)16(10)18)23-9-15(20)19-13-5-3-12(4-6-13)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRQRXVQPTFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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